molecular formula C16H12N2O2S2 B415652 (5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B415652
M. Wt: 328.4g/mol
InChI Key: PQEZQIJHCYNLMT-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone in the presence of a base to yield the thiazolidinone ring . The final step involves the Knoevenagel condensation of the thiazolidinone with pyridine-3-carbaldehyde under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism by which (5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, in anticancer applications, it may inhibit enzymes like topoisomerase or kinases, leading to the disruption of cancer cell growth and proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both methoxyphenyl and pyridinylmethylene groups, which enhance its chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C16H12N2O2S2

Molecular Weight

328.4g/mol

IUPAC Name

(5E)-3-(4-methoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12N2O2S2/c1-20-13-6-4-12(5-7-13)18-15(19)14(22-16(18)21)9-11-3-2-8-17-10-11/h2-10H,1H3/b14-9+

InChI Key

PQEZQIJHCYNLMT-NTEUORMPSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S

Origin of Product

United States

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